5-Bromo-2-methylnicotinonitrile
Overview
Description
5-Bromo-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is a white or light yellow crystalline solid and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylnicotinonitrile typically involves the bromination of 2-methylnicotinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in solvents like toluene or ethanol.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 2-methyl-5-aminonicotinonitrile.
Scientific Research Applications
5-Bromo-2-methylnicotinonitrile is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylnicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and nitrile groups play crucial roles in its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylnicotinonitrile
- 5-Bromo-2-chloronicotinonitrile
- 5-Bromo-2-methylpyridine
Uniqueness
5-Bromo-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bromine atom at the 5-position and methyl group at the 2-position make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-bromo-2-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZODOCHMREYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682496 | |
Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956276-47-4 | |
Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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